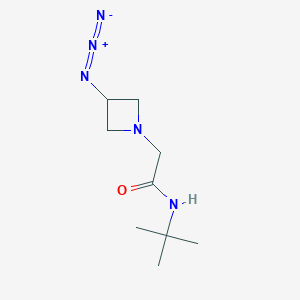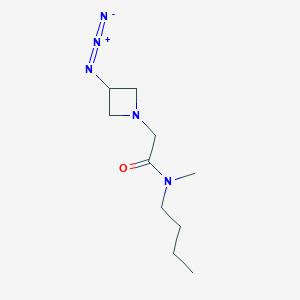
2-(3-azidoazetidin-1-yl)-N-(tert-butyl)acetamide
Vue d'ensemble
Description
2-(3-azidoazetidin-1-yl)-N-(tert-butyl)acetamide (AAA) is a synthetic compound that has been used in scientific research for many years. It is an organic molecule with an azide group and a tert-butyl group attached to an acetamide group. AAA is a versatile compound and has been used in a variety of applications, including drug discovery, biochemistry, and biophysics.
Applications De Recherche Scientifique
Applications in Histamine H4 Receptor Ligands
2-(3-azidoazetidin-1-yl)-N-(tert-butyl)acetamide and its derivatives have been studied for their potential as ligands for the histamine H4 receptor (H4R), known to play a role in inflammation and pain. One study elaborated on the structure-activity relationship (SAR) of 2-aminopyrimidines as ligands for H4R, indicating the potential of certain derivatives in exhibiting potent in vitro activity and acting as anti-inflammatory agents in an animal model. This suggests that the chemical structure may have applications in developing therapeutics targeting H4R-related conditions (Altenbach et al., 2008).
Synthesis of Amino Acid Derivatives
The compound has also been mentioned in the context of synthesizing 2-(4-amino-1H-1,2,3-triazol-1-yl)acetic acid, highlighting a method that may be general for the synthesis of 4-amino-1H-1,2,3-triazole carboxylic acid analogues and peptide compounds based on them. This work emphasizes the potential utility of the compound in the synthesis of biologically active compounds and peptidomimetics, showcasing its relevance in medicinal chemistry and drug design (Pokhodylo et al., 2019).
Antibacterial Applications
Various studies have explored the antibacterial potential of derivatives of 2-(3-azidoazetidin-1-yl)-N-(tert-butyl)acetamide. A series of compounds were synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria, such as E. coli and S. aureus. The research indicates that modifications in the chemical structure can significantly impact antibacterial activity, offering insights into the compound's potential for developing new antibacterial agents (Desai et al., 2008).
Propriétés
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N-tert-butylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-9(2,3)11-8(15)6-14-4-7(5-14)12-13-10/h7H,4-6H2,1-3H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAMFOFFVGUZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(Cyclopropylmethyl)decahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475852.png)









